Product packaging for 4-(2-Aminoethylamino)-piperidine(Cat. No.:)

4-(2-Aminoethylamino)-piperidine

Cat. No.: B8480346
M. Wt: 143.23 g/mol
InChI Key: XGHIFRDCONPJJX-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Chemical Synthesis

Piperidine, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. nih.govijnrd.org Its derivatives are fundamental building blocks in medicinal chemistry and drug design, appearing in numerous classes of pharmaceuticals. nih.govresearchgate.net The prevalence of the piperidine scaffold stems from its ability to confer desirable physicochemical properties to molecules, such as improved membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The synthesis of substituted piperidines is a significant focus of modern organic chemistry, with numerous methods developed for their preparation. nih.govajchem-a.com These methods include hydrogenation of pyridine (B92270) derivatives, various cyclization reactions, and multicomponent reactions. nih.govresearchgate.netmdpi.com The ability to functionalize the piperidine ring at different positions allows for the creation of diverse molecular architectures with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.comnih.gov

Role of Diamines in Coordination Chemistry and Organic Transformations

Diamines, organic compounds containing two amino groups, are crucial ligands in coordination chemistry and versatile reagents in organic synthesis. researchgate.netwikipedia.org The two nitrogen atoms can chelate to a metal center, forming stable complexes with a variety of transition metals. researchgate.netub.edumdpi.com These metal complexes can act as catalysts in a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net

In organic synthesis, diamines serve as valuable building blocks and reagents. nih.govrsc.org They can be used as organocatalysts, chiral auxiliaries, and precursors for the synthesis of more complex nitrogen-containing molecules. nih.govacs.org The reactivity of the two amino groups can be differentiated, allowing for sequential reactions to build up molecular complexity. researchgate.net

Structural Features and Nomenclature of 4-(2-Aminoethylamino)-piperidine

Structural Features:

This compound possesses a distinct molecular architecture characterized by a piperidine ring substituted at the 4-position with an aminoethylamino group. This structure incorporates a primary amine, a secondary amine within the piperidine ring, and another secondary amine in the side chain. The presence of these multiple basic nitrogen centers allows for a variety of chemical interactions, including hydrogen bonding and coordination to metal ions.

Nomenclature:

IUPAC Name: N-(piperidin-4-yl)ethane-1,2-diamine

CAS Number: 25334-36-7

The following table summarizes some of the key structural and chemical identifiers for this compound.

IdentifierValue
IUPAC NameN-(piperidin-4-yl)ethane-1,2-diamine
CAS Number25334-36-7
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
SMILESC1CNCCC1NCCN

Overview of Research Trajectories for Similar Piperidine Scaffolds

Research into piperidine-based scaffolds is a vibrant and ever-expanding field. The versatility of the piperidine ring allows for the development of a wide range of derivatives with tailored properties for various applications.

Key Research Areas:

Medicinal Chemistry: A significant portion of research focuses on the synthesis of piperidine derivatives as potential therapeutic agents. ijnrd.orgajchem-a.com This includes the development of novel inhibitors for enzymes like glutaminase (B10826351) 1 (GLS1) and the NLRP3 inflammasome. nih.govmdpi.com The ability to introduce various substituents onto the piperidine ring allows for the fine-tuning of biological activity and pharmacokinetic properties. nih.gov

Catalysis: Piperidine derivatives are explored as ligands for transition metal catalysts and as organocatalysts themselves. The nitrogen atoms of the piperidine ring and its substituents can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Materials Science: Functionalized piperidines are being investigated for their potential use in the development of new materials. For instance, they have been incorporated into polymeric films with antimicrobial properties. researchgate.net Their ability to interact with other molecules through hydrogen bonding and other non-covalent interactions makes them attractive components for the design of functional materials.

The development of efficient synthetic methods to create highly functionalized piperidines remains a key objective. researchgate.netresearchgate.net Researchers are continuously exploring new catalytic systems and reaction pathways to access complex piperidine scaffolds with high stereoselectivity and atom economy. researchgate.nettandfonline.com The exploration of dearomative functionalization of pyridines is one such strategy that is gaining attention for the direct synthesis of highly decorated piperidine derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17N3 B8480346 4-(2-Aminoethylamino)-piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

N'-piperidin-4-ylethane-1,2-diamine

InChI

InChI=1S/C7H17N3/c8-3-6-10-7-1-4-9-5-2-7/h7,9-10H,1-6,8H2

InChI Key

XGHIFRDCONPJJX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NCCN

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 2 Aminoethylamino Piperidine and Its Analogues

Direct Synthesis Approaches to the Piperidine (B6355638) Core

The formation of the piperidine scaffold is a foundational step, and various synthetic routes have been developed to achieve this. These methods range from the modification of existing aromatic rings to the de novo construction of the heterocyclic system.

Cyclization Reactions for Piperidine Ring Formation

Cyclization reactions offer a versatile alternative for constructing the piperidine ring from acyclic precursors. nih.govnih.gov These methods involve the formation of one or two new bonds to close the ring.

Intramolecular Cyclization: In this approach, a linear molecule containing both a nitrogen atom and a reactive functional group cyclizes to form the piperidine ring. nih.govmdpi.com Various strategies can initiate this cyclization, including:

Reductive Amination: This involves the intramolecular reaction of an amine with a carbonyl group, followed by reduction. researchgate.netbeilstein-journals.org This is a powerful method for creating polyhydroxylated piperidines from carbohydrate precursors. researchgate.net

Radical Cyclization: Radical-mediated reactions can effectively form the piperidine ring. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II). nih.govmdpi.com Another approach involves the cyclization of aminonitriles, generated from the enantioselective cyanidation of fluorosubstituted amines, using DIBAL-H. nih.govmdpi.com

Electroreductive Cyclization: This method utilizes an electrochemical process to cyclize imines with terminal dihaloalkanes in a flow microreactor, offering good yields and scalability. nih.govbeilstein-journals.org

Intermolecular Cyclization: These reactions involve the combination of two or more separate molecules to build the piperidine ring. A notable example is the [4+2] cycloaddition, or Diels-Alder reaction, which can be followed by reduction to yield the piperidine structure. nih.govbeilstein-journals.org

Table 2: Overview of Cyclization Strategies for Piperidine Synthesis
Cyclization TypeKey ReactionSubstratesCatalyst/ReagentKey Features
IntramolecularReductive AminationAmino-carbonyl compoundsReducing agentsForms C-N bond
IntramolecularRadical CyclizationAmino-aldehydes, aminonitrilesCobalt(II), DIBAL-HForms C-C or C-N bond
IntramolecularElectroreductive CyclizationImines, dihaloalkanesElectrochemical cellGreen and efficient
Intermolecular[4+2] CycloadditionDienes, dienophilesHeat or catalystForms two C-C bonds

Multicomponent Reactions and One-Pot Syntheses

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. tandfonline.comnih.gov This approach is particularly valuable for creating complex and highly functionalized piperidine scaffolds in a single step. mdpi.com

One example involves a four-component reaction using an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to produce polysubstituted piperidones. thieme-connect.com Another reported one-pot synthesis of 2,3-substituted piperidines from an N-PMP aldimine and aqueous glutaraldehyde (B144438) proceeds via an organocatalytic direct Mannich reaction followed by reductive cyclization, achieving high yields and excellent enantioselectivities. rsc.org A novel one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate has also been reported, co-catalyzed by Yb(OTf)3 and AgOTf, from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com

Introduction of the 2-Aminoethylamino Moiety

Once the 4-aminopiperidine (B84694) core is synthesized or obtained, the final step is the introduction of the 2-aminoethylamino side chain. This is typically achieved through amination or nucleophilic substitution reactions.

Amination Reactions

Reductive amination is a key method for introducing the aminoethylamino group. researchgate.netbeilstein-journals.org This process involves the reaction of a carbonyl group with an amine to form an imine or enamine, which is then reduced to the corresponding amine. In the context of synthesizing 4-(2-aminoethylamino)-piperidine, this could involve reacting a 4-piperidone (B1582916) derivative with an appropriate amine followed by reduction. For instance, the reductive amination of aldehydes with various primary and secondary amines using NaBH(OAc)3 can be employed. nih.gov

A one-step amination-cyclization cascade reaction has been developed for the synthesis of N-substituted iminosugars, which could be adapted for piperidine functionalization. researchgate.net This method allows for the stereoselective conversion of iodo-sugars into iminosugars in a single step with high efficiency. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution is another fundamental strategy for attaching the side chain to the piperidine ring. beilstein-journals.org This typically involves the reaction of a nucleophile, such as an amine, with an electrophilic carbon atom on the piperidine ring or a precursor.

In the synthesis of this compound analogues, a common approach involves the reaction of a piperidine derivative with a suitable electrophile. For example, 4-aminopiperidine can act as a nucleophile and react with a molecule containing a leaving group, such as an alkyl halide, to form the desired product. The synthesis of a series of 4-(2-aminoethyl)piperidine ligands involved the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones, followed by homologation and introduction of the amino moiety. nih.gov

The reactivity of the piperidine nitrogen can be modulated by substituents. For instance, N-Boc protected 4-aminopiperidine is a common starting material where the Boc group can be removed after the desired substitution has been achieved on the 4-amino group. sigmaaldrich.com

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of piperidine derivatives, including those with an aminoethylamino side chain. This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A common approach for synthesizing compounds structurally related to this compound involves the reductive amination of a piperidin-4-one derivative. For instance, 4-amino-1-benzylpiperidine (B41602) can be synthesized from 1-benzyl-4-piperidone. sigmaaldrich.com The ketone is first reacted with hydroxylamine (B1172632) to form an oxime, which is subsequently reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the primary amine.

Similarly, the reductive amination of 2,2,6,6-tetramethyl-4-piperidinone with ammonia and hydrogen gas is used to produce 4-amino-2,2,6,6-tetramethylpiperidine. wikipedia.org This reaction highlights the direct use of ammonia as the amine source in the formation of a primary amine on the piperidine ring.

Furthermore, reductive amination can be employed to introduce substituents onto the piperidine nitrogen. For example, the secondary amine of a piperidine can be reductively alkylated with aldehydes like formalin or acetaldehyde (B116499) using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent. nih.gov This allows for the introduction of methyl or ethyl groups on the piperidine nitrogen.

The versatility of reductive amination is also demonstrated in the coupling of a pre-formed piperidine amine with an aldehyde. For example, 4-amino-1-benzylpiperidine can be coupled with various aldehydes under reductive alkylation conditions to create more complex structures. google.com

ReactantsReagentsProductReference
1-benzyl piperidone, hydroxylamine hydrochlorideLiAlH₄4-Amino-1-benzyl-piperidine
2,2,6,6-tetramethyl-4-piperidinone, ammoniaH₂4-amino-2,2,6,6-tetramethylpiperidine wikipedia.org
Secondary piperidine amine, formalin/acetaldehydeNaBH(OAc)₃N-methyl/ethyl piperidine derivative nih.gov
4-amino-1-benzylpiperidine, various aldehydesReductive alkylation conditionsSubstituted 4-amino-1-benzylpiperidine google.com

Protecting Group Chemistry in Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound and its analogues. They temporarily mask reactive functional groups to prevent unwanted side reactions, allowing for selective transformations elsewhere in the molecule.

In the synthesis of piperidine derivatives, both the piperidine nitrogen and the amino groups on the side chain often require protection. Common protecting groups for the piperidine nitrogen include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as the tosyl (Ts) group. nih.govresearchgate.net The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. For example, Boc groups are readily cleaved under acidic conditions, while Cbz groups are often removed by catalytic hydrogenation. creative-peptides.com

The synthesis of σ₁ receptor ligands with a 4-(2-aminoethyl)piperidine scaffold illustrates the use of protecting groups. In one synthetic route, commercially available Cbz- and Boc-protected piperidin-4-ones serve as starting materials. nih.govresearchgate.net The tosyl-protected piperidin-4-one can also be prepared by reacting piperidin-4-one with tosyl chloride. nih.gov These protecting groups are crucial for subsequent reactions, such as the introduction of a phenyl group via conjugate addition. nih.gov

The amino group of the side chain also typically requires protection during synthesis. The Boc group is a common choice for protecting primary and secondary amines due to its stability to bases and its straightforward removal with acid. creative-peptides.com

Deprotection is the final critical step. For instance, the removal of a protecting group from the piperidine nitrogen can be achieved under acidic conditions to yield the desired secondary amine. researchgate.net

Protecting GroupFunctional Group ProtectedCommon Deprotection ConditionsReference
tert-Butoxycarbonyl (Boc)Piperidine nitrogen, side-chain amineAcidic conditions (e.g., TFA) nih.govresearchgate.netcreative-peptides.com
Benzyloxycarbonyl (Cbz)Piperidine nitrogenCatalytic hydrogenation (H₂/Pd), HBr/AcOH nih.govresearchgate.netcreative-peptides.com
p-Toluenesulfonyl (Tos)Piperidine nitrogenNa/liquid ammonia nih.govcreative-peptides.com

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of substituted piperidines is of great importance, as the biological activity of chiral molecules often depends on their three-dimensional structure. Several strategies have been developed for the stereoselective synthesis of piperidine derivatives.

One approach involves the hydrogenation of substituted pyridines. The use of specific catalysts can lead to the formation of cis or trans isomers with high diastereoselectivity. For example, a ruthenium heterogeneous catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov

Another strategy is the stereoselective cyclization of acyclic precursors. For instance, a gold-catalyzed annulation procedure allows for the direct assembly of highly substituted piperidines. ajchem-a.com Similarly, iridium(III)-catalyzed sequential cascades involving hydroxyl oxidation, amination, and imine reduction can lead to the stereoselective synthesis of substituted piperidines. nih.gov The use of water as a solvent in this process can prevent racemization of enantioenriched substrates, providing a route to highly enantioselective C4-substituted piperidines. nih.gov

Radical-mediated amine cyclization offers another avenue for stereoselective synthesis. For example, the intramolecular cyclization of 1,6-enynes initiated by borane (B79455) addition and oxidation can lead to the formation of piperidine rings. nih.gov

Furthermore, the stereoselective reduction of piperidinone intermediates is a common method. For example, the reduction of substituted piperidinones can yield cis-configured 2,4-disubstituted piperidines. mdpi.com A one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has been shown to have excellent diastereoselectivity in the ring formation step. nih.gov

MethodKey FeaturesOutcomeReference
Hydrogenation of pyridinesRuthenium heterogeneous catalystDiastereoselective cis-hydrogenation nih.gov
Iridium(III)-catalyzed cascadeWater as solventHighly enantioselective C4-substituted piperidines nih.gov
Gold-catalyzed annulationDirect assembly from N-allenamides and alkene-tethered oxime ethersHighly substituted piperidines ajchem-a.com
Gold-catalyzed cyclization/reductionOne-pot synthesisDiastereoselective formation of piperidin-4-ols nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic catalysts, water as a solvent, and solvent-free reaction conditions, are being increasingly applied to the synthesis of piperidine derivatives. nih.govajchem-a.com

The use of non-toxic and earth-abundant metal catalysts is a key aspect of green chemistry. Iron-catalyzed reactions, for example, offer a more sustainable alternative to those using precious metals like palladium or rhodium. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids has been developed for the preparation of piperidines. nih.gov Similarly, a heterogeneous cobalt catalyst based on titanium nanoparticles has been used for acid-free hydrogenation of pyridines. nih.gov

Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. It has been shown that the hydrogenation of substituted pyridines to the corresponding piperidines can be carried out in water. nih.gov Furthermore, water can catalyze certain reactions through hydrogen bonding. ajchem-a.com The use of water as a solvent in aza-Diels-Alder reactions for the synthesis of piperidine-based heterocycles has also been explored, with some reactions showing rate accelerations in aqueous media. acs.org

Conducting reactions without a solvent minimizes waste and can lead to improved efficiency. Solvent-free synthesis of piperidine derivatives has been achieved under various conditions. ajchem-a.comresearchgate.net For example, the reaction of 1-ethyl-4-hydroxy-6-methylpyridin-2-one with an aromatic aldehyde and a secondary amine can be carried out at room temperature without a catalyst or solvent. ajchem-a.com Microwave-assisted synthesis is another technique that often allows for solvent-free conditions and can significantly reduce reaction times. researchgate.net

Green Chemistry ApproachExampleAdvantageReference
Non-Toxic CatalysisIron-catalyzed reductive aminationUse of an earth-abundant and non-toxic metal nih.gov
Non-Toxic CatalysisCobalt-based heterogeneous catalystAcid-free hydrogenation nih.gov
Water-Initiated ProcessesHydrogenation of pyridines in waterUse of a green solvent nih.gov
Water-Initiated ProcessesAza-Diels-Alder reaction in waterPotential for rate acceleration acs.org
Solvent-Free ReactionsThree-component reaction at room temperatureNo solvent or catalyst required ajchem-a.com
Solvent-Free ReactionsMicrowave-assisted synthesisReduced reaction times and no solvent researchgate.net

Reactivity and Derivatization of 4 2 Aminoethylamino Piperidine

Reactions at the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring is a key site for functionalization. Its reactivity is influenced by the electronic and steric environment of the molecule. A variety of substituents can be introduced at this position to modify the compound's properties, such as its lipophilicity, basicity, and biological activity.

Common reactions at the piperidine nitrogen include N-alkylation and N-arylation. For instance, reductive alkylation using aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) is a widely employed method. nih.gov This reaction allows for the introduction of various alkyl groups. For example, reaction with formalin or acetaldehyde (B116499) can yield the corresponding N-methyl and N-ethyl derivatives. nih.gov

Furthermore, the piperidine nitrogen can be acylated using acyl chlorides or anhydrides, or undergo sulfonylation with sulfonyl chlorides. Protective groups, such as tosyl (Ts), carbobenzyloxy (Cbz), and tert-butyloxycarbonyl (Boc), are often introduced at this position to facilitate selective reactions at the other amino groups. d-nb.info The choice of the N-substituent can significantly impact the affinity of the resulting derivatives for biological targets, such as the σ1 receptor. nih.gov For example, 1-methylpiperidine (B42303) derivatives have shown high affinity for the σ1 receptor, while piperidines with a proton, a tosyl group, or an ethyl group at this position exhibit lower affinity. d-nb.info

The table below summarizes some examples of reactions at the piperidine nitrogen.

ReactantReagent/CatalystProductReference
4-(2-Aminoethylamino)-piperidineFormalin, NaBH(OAc)31-Methyl-4-(2-aminoethylamino)-piperidine nih.gov
This compoundAcetaldehyde, NaBH(OAc)31-Ethyl-4-(2-aminoethylamino)-piperidine nih.gov
Piperidin-4-oneTosyl chlorideN-Tosyl-piperidin-4-one d-nb.info

Reactions at the Pendant Primary and Secondary Amine Nitrogens

The pendant aminoethylamino side chain contains both a primary and a secondary amine, each offering opportunities for distinct chemical modifications. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, allowing for selective reactions under controlled conditions.

These amine groups can readily undergo reactions such as alkylation, acylation, and sulfonylation. For instance, the primary amine can be selectively acylated in the presence of the secondary amine by careful control of reaction conditions and stoichiometry. These reactions are fundamental in building more complex molecular architectures, including those with therapeutic potential. nih.gov

The reactivity of these amines is also central to the formation of various heterocyclic systems and in the coordination chemistry of metal complexes. The presence of two nitrogen atoms in the side chain allows for the formation of stable chelate rings with metal ions.

Formation of Schiff Base Ligands

The primary amino group of this compound readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically proceeds under mild conditions, often with acid or base catalysis. nih.govijacskros.com The formation of the characteristic carbon-nitrogen double bond (azomethine group) is a versatile method for creating new C-N linkages. ijacskros.com

Schiff bases derived from this compound are of significant interest due to their potential as ligands in coordination chemistry and their diverse biological activities. nih.gov The imine nitrogen and the other nitrogen atoms of the parent molecule can coordinate with various metal ions, forming stable metal complexes. The synthesis of Schiff bases often involves refluxing an equimolar mixture of the amine and the corresponding aldehyde in a suitable solvent like ethanol (B145695). nih.gov

The table below provides examples of aldehydes used in Schiff base formation with amino-containing compounds.

AldehydeProduct TypeReference
Various benzaldehyde (B42025) derivativesSchiff bases (imines) jptcp.com
4-BromobenzaldehydeSchiff base of 4-(aminomethyl)piperidine ijacskros.com
Substituted aromatic/heterocyclic aldehydesSchiff bases of 4-(2-aminophenyl)morpholine nih.gov

Amidation and Carboxamide Formation

The primary and secondary amino groups of this compound can react with carboxylic acids and their derivatives, such as acyl chlorides and esters, to form amides and carboxamides. These reactions are crucial for synthesizing a wide range of derivatives with potential pharmacological applications. nih.govwipo.int

The formation of an amide bond is a common strategy in drug design and discovery. For example, N-(2-aminoethyl)piperidine-4-carboxamide has been explored as a scaffold for the development of multikinase inhibitors. nih.gov The synthesis of these carboxamide derivatives often involves coupling the amine with a carboxylic acid using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a base such as 4-(Dimethylamino)pyridine (DMAP). acgpubs.org

Derivatives containing the piperidine carboxamide moiety have been investigated as antagonists of VLA-4 and/or α4β7 integrins, which are involved in inflammatory and autoimmune disorders. wipo.int

Other Functionalization Reactions for Advanced Derivatives

Beyond the fundamental reactions at the nitrogen centers, this compound can be a precursor for a variety of advanced derivatives through more complex synthetic transformations. These reactions often involve multiple steps and aim to construct intricate molecular architectures with specific functionalities and stereochemistry.

One such avenue is the use of this compound in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. MCRs offer an efficient and atom-economical approach to generating molecular diversity. rsc.org

Furthermore, intramolecular cyclization reactions can be employed to construct novel heterocyclic systems. For instance, by introducing appropriate functional groups onto the piperidine ring or the side chain, subsequent intramolecular reactions can lead to the formation of fused or spirocyclic structures. mdpi.com The development of one-pot cyclization/reduction cascades of halogenated amides represents another strategy for synthesizing piperidine derivatives. nih.gov

The synthesis of piperidine derivatives with specific substitutions at various positions is an active area of research, driven by the quest for new therapeutic agents. ajchem-a.comnih.govyoutube.com These advanced synthetic methods enable the creation of novel chemical entities based on the versatile this compound scaffold.

Coordination Chemistry of 4 2 Aminoethylamino Piperidine As a Ligand

Ligand Design Principles and Chelation Properties

The efficacy of 4-(2-Aminoethylamino)-piperidine as a ligand stems from its molecular structure, which incorporates a piperidine (B6355638) ring and an ethylenediamine-like side chain. This combination provides multiple donor sites for coordination with a central metal ion.

The key structural features influencing its coordination behavior are:

Multiple Donor Atoms: The ligand possesses three nitrogen atoms—a primary amine (-NH2), a secondary amine (-NH-) within the ethylamino chain, and the tertiary amine within the piperidine ring. This arrangement allows it to function as a potentially tridentate ligand.

Chelation: The -(NH-CH2-CH2-NH2) fragment is analogous to ethylenediamine (B42938), a classic chelating agent. When both the primary and secondary amines of this chain bind to a metal ion, they form a stable five-membered chelate ring. The formation of such rings is entropically favored and significantly enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. nih.gov

The ligand's ability to form stable chelate rings makes it a strong candidate for complexing with a variety of transition metal ions. nih.govnih.gov The stability of these complexes is further governed by the nature of the metal ion, including its size, charge, and preferred coordination number.

Table 1: Chelation Properties of this compound

Property Description
Potential Denticity Tridentate (N,N',N'')
Donor Atoms 1 x Primary Amine (N), 1 x Secondary Amine (N'), 1 x Piperidine Ring (N'')
Chelate Ring Formed 5-membered ring (via the ethylenediamine moiety)

| Key Stability Factor | Chelate effect from the formation of stable ring structures. |

Synthesis of Transition Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Mononuclear complexes, containing a single metal center, are the most common type formed with this ligand. The synthesis generally follows a straightforward procedure:

The this compound ligand is dissolved in a solvent, often an alcohol like ethanol (B145695) or methanol.

A solution of a transition metal salt (e.g., chlorides, acetates, or nitrates of copper(II), nickel(II), or zinc(II)) is added to the ligand solution. nih.govtsijournals.com

The reaction mixture is typically stirred, sometimes with gentle heating or reflux, to facilitate the complex formation. nih.gov The molar ratio of metal to ligand is controlled to favor the desired stoichiometry, often 1:1 or 1:2.

Upon cooling or standing, the resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried. tsijournals.com

For example, a complex such as [M(L)Cl₃] or [M(L)₂(H₂O)₂]²⁺ (where L represents the tridentate this compound ligand) could be synthesized using this method. The resulting geometry depends heavily on the metal ion and reaction conditions.

While less common, this compound has the potential to form binuclear or polynuclear structures, which contain two or more metal centers. The formation of such complexes is dependent on several factors:

Ligand Conformation: The ligand could potentially bridge two metal centers. For instance, the ethylenediamine moiety could bind to one metal center while the piperidine nitrogen coordinates to a second.

Ancillary Ligands: The presence of other bridging ligands, such as halides or carboxylates, in the reaction mixture can facilitate the formation of polynuclear structures. nih.gov

Reaction Stoichiometry: Using a metal-to-ligand ratio greater than 1:1 may promote the formation of bridged species.

The synthesis of these more complex structures often requires careful control of reaction conditions, including temperature, concentration, and the specific metal precursors and solvents used. nih.gov

Structural Characterization of Metal Complexes

The structures of complexes formed with this compound are elucidated using various analytical techniques, with single-crystal X-ray diffraction being the most definitive for solid-state structures.

The coordination geometry around the metal ion in these complexes is determined by the metal's electronic configuration, oxidation state, and the steric and electronic properties of the ligand.

Octahedral Geometry: For many transition metals like Ni(II), Co(II), and Zn(II), coordination of one or two molecules of this compound along with other monodentate or bidentate ligands (like water, chloride, or acetate) typically results in a six-coordinate, distorted octahedral geometry. mdpi.comresearchgate.net For instance, a complex of the type [M(L)₂(X)₂] where L is the ligand and X is a monodentate ligand would likely be octahedral.

Square Planar/Square Pyramidal Geometry: Copper(II) complexes frequently exhibit square planar or five-coordinate square pyramidal geometries due to the Jahn-Teller effect. nih.govresearchgate.net A 1:1 complex with this compound and a monodentate ligand could yield a four-coordinate, square planar structure of the type [Cu(L)X]⁺. tsijournals.com

Tetrahedral Geometry: Four-coordinate complexes, particularly with d¹⁰ ions like Zn(II) or d⁷ ions like Co(II), can adopt a tetrahedral geometry, especially if steric hindrance from the piperidine ring prevents planar coordination. tsijournals.com

Table 2: Common Coordination Geometries for Transition Metal Complexes

Metal Ion Typical Coordination Number(s) Common Geometry
Cu(II) 4, 5 Square Planar, Square Pyramidal nih.govmdpi.com
Ni(II) 6 Octahedral
Co(II) 4, 6 Tetrahedral, Octahedral tsijournals.com

| Zn(II) | 4, 6 | Tetrahedral, Octahedral tsijournals.com |

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties (such as color and magnetism) of transition metal complexes with this compound. wikipedia.org

Ligand Field Splitting: The nitrogen donor atoms of the ligand are σ-donors. When they coordinate to a metal ion, they interact with the metal's d-orbitals, causing them to split into different energy levels. libretexts.org In a typical octahedral complex, the five d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). uni-siegen.de

Spectrochemical Series: The amine donors in this compound are generally considered to be of intermediate to strong field strength. The magnitude of the energy gap between the split d-orbitals, known as the ligand field splitting parameter (Δo for octahedral fields), determines the electronic properties of the complex.

Electronic Spectra and Magnetism: The energy of Δo can be determined experimentally from the UV-visible absorption spectrum of the complex, as electronic transitions from the t₂g to the eg* level often fall within the visible range. uni-siegen.de The strength of the ligand field also dictates whether a complex will be "high-spin" or "low-spin." For a metal ion with 4 to 7 d-electrons, a strong field ligand like this compound can cause electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin complex with fewer unpaired electrons and different magnetic properties than a high-spin complex. uni-siegen.de For example, a Co(III) (d⁶) complex with this ligand would be expected to be low-spin and diamagnetic.

Table of Mentioned Compounds

Compound Name
This compound
Copper(II) chloride
Copper(II) acetate
Copper(II) nitrate
Nickel(II) chloride
Nickel(II) acetate
Nickel(II) nitrate
Zinc(II) chloride
Zinc(II) acetate
Zinc(II) nitrate
Cobalt(II) chloride
Cobalt(II) acetate
Cobalt(II) nitrate
Ethylenediamine
Water
Methanol

Spectroscopic Elucidation of Coordination Modes and Electronic Properties

The coordination behavior of this compound with various metal ions can be effectively investigated using a combination of spectroscopic techniques, primarily Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide valuable insights into the mode of ligand binding, the geometry of the resulting coordination complexes, and their electronic characteristics. While specific and detailed research exclusively focused on this compound complexes is limited, a comprehensive understanding can be constructed by drawing parallels with structurally similar ligands and general principles of coordination chemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the donor atoms of a ligand that are involved in coordination with a metal ion. This is achieved by comparing the IR spectrum of the free ligand with that of its metal complexes. Changes in the vibrational frequencies of specific functional groups within the ligand molecule are indicative of their participation in bonding to the metal center.

In the case of this compound, the key functional groups are the primary and secondary amine N-H groups and the C-N bonds of the piperidine ring and the ethylamino side chain.

N-H Vibrations: The stretching vibrations of the N-H bonds in the free ligand are expected to appear in the region of 3200-3400 cm⁻¹. Upon coordination of one or both of the nitrogen atoms to a metal ion, a shift in these bands to lower frequencies (red shift) is anticipated. This shift is a direct consequence of the donation of electron density from the nitrogen atom to the metal, which weakens the N-H bond. The magnitude of this shift can provide information about the strength of the metal-nitrogen bond. For instance, in complexes of related amino-containing ligands, these shifts can range from 50 to 150 cm⁻¹.

C-N Vibrations: The C-N stretching vibrations, typically observed in the 1000-1250 cm⁻¹ region, are also sensitive to coordination. A shift in the position of these bands upon complexation further confirms the involvement of the nitrogen atoms in bonding.

A hypothetical comparison of the IR spectral data for free this compound and its metal complex is presented in the table below.

Vibrational ModeFree Ligand (cm⁻¹) (Hypothetical)Metal Complex (cm⁻¹) (Hypothetical)Assignment
ν(N-H) secondary amine~3350~3250Coordination of secondary amine
ν(N-H) primary amine~3280~3180Coordination of primary amine
δ(N-H)~1600ShiftedBending vibration of amine
ν(C-N)~1150ShiftedStretching vibration of C-N bond
--~450ν(M-N)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying the electronic properties of transition metal complexes. The spectra of these complexes are characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions.

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are no longer degenerate in the presence of the ligand field. The energy and number of these transitions are dependent on the geometry of the complex, the nature of the metal ion, and the strength of the ligand field. For example, an octahedral Ni(II) complex typically exhibits three spin-allowed d-d transitions, whereas a tetrahedral Co(II) complex shows characteristic absorptions in the visible region. The position of these bands allows for the determination of ligand field parameters such as the crystal field splitting energy (10Dq).

Charge-Transfer (CT) Transitions: These are generally much more intense than d-d transitions and involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). LMCT bands are commonly observed in complexes with ligands that are easily oxidized and metal ions in high oxidation states.

The UV-Vis spectrum of a hypothetical transition metal complex of this compound would be expected to show bands corresponding to these transitions, providing insights into the coordination geometry and the electronic interaction between the ligand and the metal.

Metal IonGeometry (Hypothetical)Expected d-d Transitions (nm) (Hypothetical)
Cu(II)Distorted OctahedralOne broad band ~600-800
Ni(II)OctahedralThree bands, e.g., ~900, ~550, ~350
Co(II)OctahedralTwo bands, e.g., ~1100, ~500

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra can confirm the coordination of the ligand and provide information about the symmetry of the complex.

Chemical Shifts: Upon coordination, the chemical shifts of the protons and carbon atoms in the vicinity of the coordinating nitrogen atoms are expected to change. Protons on the carbon atoms adjacent to the nitrogen donors (α-protons) are particularly sensitive to coordination and typically experience a downfield shift due to the deshielding effect of the metal ion. The magnitude of this shift can provide further evidence for the coordination mode.

Coupling Constants: Changes in the coupling constants between adjacent protons can also provide information about conformational changes in the piperidine ring upon complexation.

Symmetry: The number of signals in the NMR spectrum can indicate the symmetry of the complex. For example, if the ligand coordinates in a bidentate fashion, the symmetry of the ligand molecule may be reduced, leading to a more complex NMR spectrum with a larger number of distinct signals compared to the free ligand.

A hypothetical summary of the expected changes in the ¹H NMR spectrum of this compound upon coordination is presented below.

Proton EnvironmentFree Ligand (ppm) (Hypothetical)Diamagnetic Metal Complex (ppm) (Hypothetical)Observation
N-H~1.5-2.5 (broad)Broadened or shiftedIndicates coordination
-CH₂- (ethyl, adjacent to NH)~2.7Downfield shift to ~3.0Deshielding by metal ion
-CH₂- (ethyl, adjacent to NH₂)~2.9Downfield shift to ~3.2Deshielding by metal ion
Piperidine ring protonsMultipletsShifts and changes in multiplicityConformational changes upon coordination

By combining the data from these spectroscopic techniques, a detailed picture of the coordination modes and electronic properties of metal complexes with this compound can be constructed. The ligand is expected to act as a bidentate N,N'-donor, forming stable chelate rings with metal ions. The specific details of the coordination geometry and electronic structure will, of course, depend on the particular metal ion, its oxidation state, and the reaction conditions employed.

Catalytic Applications of this compound: A Review of Current Research

Despite extensive research into the catalytic applications of piperidine-containing compounds, a thorough review of scientific literature reveals a notable gap in studies specifically focusing on the catalytic activity of this compound and its complexes. While the broader class of piperidine derivatives has been explored for its utility in various catalytic transformations, this particular compound remains largely uninvestigated in this context.

General searches for catalytic applications of piperidine derivatives yield numerous results. These include studies on the use of various substituted piperidines in reactions such as hydrogenation, carbon-nitrogen (C-N) bond formation, and polymerization. For instance, derivatives of 4-aminopiperidine (B84694) have been studied in the context of biocatalysis, specifically their metabolism by cytochrome P450 enzymes. While this represents a form of catalysis, it falls outside the typical scope of synthetic catalytic applications in organic chemistry.

The absence of dedicated research on the catalytic applications of this compound means that there is no data to populate the detailed sections and subsections requested, such as:

Catalytic Applications of 4 2 Aminoethylamino Piperidine Complexes and Derivatives

Computational Chemistry Studies on 4 2 Aminoethylamino Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

No specific data found.

Molecular Docking Studies on Ligand-Receptor Interactions

No specific data found.

Molecular Dynamics Simulations

No specific data found.

Binding Free Energy Calculations and Deconvolution

No specific data found.

Prediction of Reactivity and Interaction Mechanisms

No specific data found.

Structure-Activity Relationship (SAR) through Computational Analysis

No specific data found.

Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

¹H NMR: In a hypothetical ¹H NMR spectrum of 4-(2-Aminoethylamino)-piperidine, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The protons on the piperidine (B6355638) ring would show complex splitting patterns in the aliphatic region. The protons of the ethylenediamine (B42938) side chain would appear as distinct multiplets. The chemical shifts and coupling constants of these signals would be crucial in confirming the connectivity of the atoms. For similar piperidine derivatives, NMR spectra are typically recorded on 400 MHz or 600 MHz instruments. nih.gov

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would indicate the electronic environment of each carbon. For instance, carbons attached to nitrogen atoms would be deshielded and appear at a higher chemical shift compared to the other aliphatic carbons. In related piperidine compounds, ¹³C NMR spectra have been recorded at 100 MHz or 151 MHz. nih.gov

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy could provide valuable information about the nitrogen atoms in the piperidine ring and the aminoethylamino side chain. nih.gov This technique helps in understanding the electronic environment and hybridization of the nitrogen atoms.

A representative, though not specific to this exact compound, set of NMR data for a related piperidine derivative is often presented in scientific literature to validate its structure. rsc.org

Hypothetical ¹H NMR Data for this compound | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | Piperidine-NH | Broad singlet | 1H | | Side chain-NH | Broad singlet | 1H | | Side chain-NH₂ | Singlet | 2H | | Piperidine-CH (at C4) | Multiplet | 1H | | Side chain-CH₂-N | Triplet | 2H | | Side chain-N-CH₂ | Triplet | 2H | | Piperidine-CH₂ (axial, at C2, C6) | Multiplet | 2H | | Piperidine-CH₂ (equatorial, at C2, C6) | Multiplet | 2H | | Piperidine-CH₂ (axial, at C3, C5) | Multiplet | 2H | | Piperidine-CH₂ (equatorial, at C3, C5) | Multiplet | 2H |

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
Piperidine-C4 50-60
Piperidine-C2, C6 45-55
Piperidine-C3, C5 25-35
Side chain-CH₂-N 40-50

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

MS and HRMS: Standard mass spectrometry would be used to determine the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. nih.gov Fragmentation patterns observed in the mass spectrum would offer structural information, corroborating the data from NMR spectroscopy.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique would be used to determine the purity of the compound and to identify any impurities. For related compounds, LC-MS methods have been developed using columns like the Atlantis C18 with a mobile phase consisting of a gradient of formic acid-water and methanol. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, characteristic IR absorption bands would be expected for the N-H bonds of the primary and secondary amines, as well as C-H and C-N bonds. researchgate.net The N-H stretching vibrations of amines typically appear as broad bands in the region of 3300-3500 cm⁻¹. ucalgary.ca

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Primary amine) Symmetric & Asymmetric Stretch 3300-3500
N-H (Secondary amine) Stretch 3300-3500
C-H (Aliphatic) Stretch 2850-2960
N-H Bend 1590-1650

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic compound with no unpaired electrons in its ground state, it would not be ESR-active. Therefore, ESR spectroscopy is not a relevant technique for the direct characterization of this compound. However, it can be used to study its interactions with paramagnetic species or to investigate any radical intermediates that might form during chemical reactions.

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of the components of a mixture. For the analysis of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be valuable.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds. A reverse-phase HPLC method could be developed to separate this compound from any starting materials, by-products, or degradation products. chemicalbook.com The choice of column, mobile phase composition, and detector (e.g., UV, MS) would be optimized for the specific analysis.

Gas Chromatography (GC): Given the volatility of piperidine derivatives, gas chromatography, often coupled with mass spectrometry (GC-MS), could also be employed for purity analysis and identification of volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar compounds like diamines can be challenging due to their high basicity and tendency to interact with active sites on standard GC columns, often resulting in poor peak shape and tailing. labrulez.com To overcome these issues, specialized approaches are employed.

Typically, the analysis is performed on a deactivated column, where the support material is treated with a basic compound, such as potassium hydroxide (B78521) (KOH), to minimize adsorptive interactions. labrulez.com An alternative and often necessary strategy is chemical derivatization. This process converts the polar amine groups into less polar, more volatile derivatives, making them more amenable to GC analysis. Common derivatizing agents for primary and secondary amines include chloroformates like ethylchloroformate (ECF) and 2',2',2'-trifluoroethyl chloroformate (TFECF), which form stable carbamate (B1207046) esters. nih.gov This derivatization step not only improves chromatographic performance but can also enhance detection sensitivity.

In a typical GC-MS analysis, the derivatized compound is separated on a capillary column and subsequently ionized, commonly by electron ionization (EI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification. nih.govresearchgate.net Quantitative analysis is often achieved using selective-ion monitoring (SIM), which offers higher sensitivity and selectivity by monitoring only specific fragment ions characteristic of the analyte. nih.gov

Parameter Typical Condition for Amine Analysis Purpose
Column Capillary column (e.g., HP-5MS) with basic deactivation (e.g., 2% KOH)To separate components and reduce peak tailing of basic amines. labrulez.com
Derivatization Reagents like ECF or TFECF to form carbamates. nih.govTo increase volatility and thermal stability, and improve peak shape.
Carrier Gas Helium or HydrogenTo transport the sample through the column.
Injection Mode Split/SplitlessTo introduce a precise amount of sample onto the column.
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)To fragment the molecule for structural identification. nih.gov
Detection Mode Full Scan or Selective Ion Monitoring (SIM)Full scan for general identification; SIM for targeted quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is an indispensable tool for the analysis of polar, thermally labile, and non-volatile compounds, making it exceptionally well-suited for the direct analysis of this compound, often without the need for derivatization. nih.govsemanticscholar.org

The technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. For piperidine-containing compounds, reversed-phase chromatography is commonly used, employing columns such as C8 or C18. researchgate.net The mobile phase typically consists of an aqueous component and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier, such as formic acid. The acid serves to protonate the amine functional groups, which improves the peak shape and enhances ionization efficiency in the mass spectrometer source. nih.govresearchgate.net

Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, operating in positive ion mode to detect the protonated molecular ions. Tandem mass spectrometry (LC-MS/MS) provides a further layer of specificity. In this mode, the precursor ion (e.g., the protonated molecule) is selected and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. nih.gov This process allows for highly selective and sensitive quantification, even in complex matrices, and provides definitive structural confirmation. researchgate.netnih.gov

Parameter Typical Condition for Piperidine Derivative Analysis Purpose
Column Reversed-phase C18 or C8 (e.g., Atlantis C18) nih.govresearchgate.netTo separate the analyte from other components based on hydrophobicity.
Mobile Phase Gradient elution with water and methanol/acetonitrile, containing 0.1% formic acid. nih.govTo facilitate separation and promote analyte ionization.
Ionization Mode Positive Electrospray Ionization (ESI+)To generate protonated molecular ions [M+H]⁺ suitable for MS detection.
Detection Mode MS/MS with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)For highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. semanticscholar.org

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) with Derivatization

Supercritical fluid chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is a hybrid of gas and liquid chromatography that can offer very fast and efficient separations. However, for some compounds, detection by SFC-MS can be challenging due to poor ionization in their native state. nih.gov

For amine-containing compounds like this compound, derivatization can significantly enhance detectability in SFC-MS. The goal of derivatization is to introduce a chemical tag that improves the analyte's chromatographic properties or, more importantly for MS detection, its ionization efficiency. While some studies have used piperidine-based reagents to derivatize other molecules nih.gov, the principle can be reversed to analyze the piperidine compound itself.

A variety of derivatization reagents are available for primary and secondary amines that are effective for LC-MS and can be adapted for SFC-MS. nih.gov These reagents react with the amine groups to attach a tag that has a high proton affinity or is readily ionizable. This leads to a dramatic increase in signal intensity and, therefore, much lower detection limits. The choice of reagent depends on the specific analytical goals and the desired chromatographic conditions. nih.gov

Derivatization Reagent Target Functional Group Key Features for MS Detection
Dansyl Chloride (Dansyl-Cl) Primary and Secondary AminesProduces derivatives with high ionization efficiency; also fluorescent. nih.gov
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Primary and Secondary AminesUseful under highly acidic chromatography conditions. nih.gov
o-phthalaldehyde (OPA) Primary AminesVersatile fluorogenic reagent; chemistry can be tuned with different thiols. nih.gov
Dabsyl Chloride (Dabsyl-Cl) Primary and Secondary AminesGood alternative for weakly acidic or basic conditions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. For a molecule like this compound, or its salts or metal complexes, this technique provides a wealth of structural information that is unattainable by other methods.

The analysis of a suitable single crystal yields an electron density map from which a detailed molecular model can be built. This model reveals exact bond lengths, bond angles, and torsion angles, which definitively establish the molecule's conformation. mdpi.com For chiral molecules or those with stereocenters, X-ray crystallography confirms the relative and absolute stereochemistry. nih.gov Furthermore, it provides critical insights into the supramolecular arrangement, detailing how molecules are packed in the crystal lattice and identifying intermolecular interactions such as hydrogen bonds, which are expected to be significant for this compound due to its multiple N-H groups. rsc.orgresearchgate.net This information is crucial for understanding physical properties like melting point and solubility. The data obtained includes the crystal system, space group, and unit cell dimensions, which collectively describe the crystal's symmetry and structure. mdpi.com

Crystallographic Parameter Example Data for a Piperidine Derivative Information Provided
Chemical Formula C₁₅H₂₀N₂O₃Elemental composition of the molecule in the crystal. mdpi.com
Crystal System MonoclinicThe basic geometric shape of the unit cell. mdpi.com
Space Group P2₁/cThe symmetry elements present within the unit cell. mdpi.com
Unit Cell Dimensions a = 15.732 Å, b = 9.189 Å, c = 10.414 Å, β = 97.24°The dimensions and angles of the repeating unit of the crystal. mdpi.com
Volume (V) 1493.5 ųThe volume of the unit cell. mdpi.com
Calculated Density (Dx) 1.229 Mg m⁻³The theoretical density of the crystal. mdpi.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to measure changes in the physical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA) is particularly valuable for characterizing compounds like this compound by monitoring changes in mass as the material is heated in a controlled atmosphere. aurigaresearch.comeltra.com

A TGA experiment produces a thermogram, which is a plot of mass versus temperature. This plot can reveal the compound's thermal stability, identifying the temperature at which decomposition begins. libretexts.org Multiple steps in the mass loss curve can indicate distinct decomposition events, such as the loss of the ethylamino side chain followed by the degradation of the piperidine ring. researchgate.net TGA is also highly effective for quantifying the content of residual solvents or absorbed moisture, which would appear as mass loss at lower temperatures. aurigaresearch.com

For a more in-depth understanding of the decomposition mechanism, TGA can be coupled with mass spectrometry (TGA-MS). In this hyphenated technique, the gaseous products evolved during the heating process are transferred directly into a mass spectrometer for identification. researchgate.netresearchgate.net This allows for the precise characterization of the decomposition fragments, providing crucial information about the degradation pathways of the parent molecule. researchgate.net

Technique Principle Information Obtained for this compound
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature in a controlled atmosphere. aurigaresearch.comlibretexts.orgThermal stability, decomposition temperature, presence of residual solvents or water, purity. aurigaresearch.comresearchgate.net
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow required to increase the temperature of a sample and a reference.Melting point, phase transitions, heat of fusion, glass transition temperature.
TGA-Mass Spectrometry (TGA-MS) Couples a TGA instrument to a mass spectrometer to analyze evolved gases. researchgate.netIdentification of gaseous decomposition products, elucidation of thermal degradation mechanisms. researchgate.net

Advanced Speciation Studies

The term "speciation" refers to the distribution of different forms of a chemical element or compound within a particular environment. nih.gov For this compound, which is a polyamine ligand, its speciation in the presence of metal ions is of significant chemical interest. The two amine nitrogens and the piperidine nitrogen can act as donor atoms, allowing the molecule to function as a tridentate chelating agent for various metal ions. sigmaaldrich.com

The formation and stability of these metal complexes are highly dependent on the solution conditions, most notably pH. nih.govnih.gov As the pH changes, the protonation state of the amine groups on the ligand changes, which in turn affects its ability to coordinate with a metal ion. Advanced speciation studies aim to identify which metal-ligand species (e.g., with different stoichiometries like ML, ML₂, or protonated/hydroxo forms) exist in solution and to determine their relative concentrations as a function of pH. nih.gov

Several analytical techniques are employed to investigate these equilibria. Potentiometric titration is a classic method used to determine the protonation constants of the ligand and the stability constants of the resulting metal complexes. Spectroscopic methods, such as UV-Visible and NMR spectroscopy, are also powerful tools. Changes in the UV-Vis or NMR spectrum upon addition of a metal ion or variation of pH can be used to monitor the formation of different complex species and to calculate their thermodynamic stability. nih.govsigmaaldrich.com

Factor Influencing Speciation Description Analytical Techniques for Study
pH Affects the protonation state of the ligand's amine groups, influencing its coordination ability. nih.govPotentiometric Titration, UV-Vis Spectroscopy, NMR Spectroscopy. nih.govnih.gov
Metal-to-Ligand Ratio Determines the stoichiometry of the complexes that can form (e.g., 1:1, 1:2).Isothermal Titration Calorimetry (ITC), UV-Vis (Job's Plot), NMR Titration.
Ionic Strength of Medium Affects the activity coefficients of the ions in solution, which can influence equilibrium constants. acs.orgPotentiometric Titration at controlled ionic strengths.
Temperature Influences the thermodynamic parameters (ΔG, ΔH, ΔS) of complex formation.Variable-Temperature NMR, ITC.

Applications in Materials Science and Engineering

Polymer Modification and Functionalization

The presence of reactive amine groups in 4-(2-aminoethylamino)-piperidine allows for its incorporation into polymer structures to impart specific functionalities. The development of polymers with well-defined end-groups and functionalities is a significant area of research, enabling the creation of materials for advanced applications like bioconjugation, surface modification, and self-assembly. escholarship.orgrsc.org

Methods for polymer modification often involve post-polymerization functionalization, where a pre-formed polymer is reacted with a functional molecule. researchgate.net The amine groups of this compound can react with various electrophilic groups present on a polymer backbone, such as halides, epoxides, or carboxylic acid derivatives. This allows for the introduction of the piperidine (B6355638) moiety, which can influence the polymer's physical and chemical properties, including its solubility, thermal stability, and interaction with other molecules.

For instance, piperidine and its derivatives have been used as terminating agents in the cationic ring-opening polymerization of 2-oxazolines, leading to the formation of end-functionalized polymers. researchgate.net The nucleophilic nature of the amine groups allows for a controlled termination reaction, resulting in polymers with a piperidine end-group. While direct studies on this compound in this specific context are not prevalent, its reactivity profile suggests its potential as a chain-end modifier.

Furthermore, piperidine-functionalized polymers have been synthesized for applications such as anion exchange membranes in fuel cells. google.comresearchgate.net These polymers often incorporate piperidinium (B107235) cations, which are formed by the alkylation of the piperidine nitrogen. The presence of the additional aminoethyl side chain in this compound offers a potential site for further modification or for creating crosslinked polymer networks, which could enhance the mechanical and thermal properties of the resulting materials.

The table below summarizes potential polymer modification strategies involving this compound based on the reactivity of its functional groups.

Polymer Functional GroupReaction TypePotential Outcome
Acyl chloride, Carboxylic acidAmidationAttachment of piperidine moiety via an amide bond
EpoxideRing-openingIntroduction of a hydroxyl group and the piperidine moiety
Alkyl halideNucleophilic substitutionFormation of a carbon-nitrogen bond
IsocyanateAdditionFormation of a urea (B33335) linkage

Nanomaterial Synthesis and Applications

In the field of nanotechnology, this compound can serve as a surface-modifying agent or a functional ligand in the synthesis of nanomaterials. The amine groups can coordinate to metal ions or bind to the surface of nanoparticles, influencing their growth, stability, and properties. researchgate.net The synthesis of nanomaterials can be broadly categorized into top-down and bottom-up approaches. nih.gov The functionalization of nanoparticles often occurs during or after their synthesis to impart specific chemical reactivity or to prevent aggregation.

Piperazine-functionalized magnetic iron oxide nanoparticles have been synthesized and used as a reusable catalyst in organic reactions. researchgate.net This demonstrates the potential of incorporating cyclic diamines onto nanoparticle surfaces to create functional materials. Given the structural similarity, this compound could be employed in a similar fashion to functionalize nanoparticles, creating materials with catalytic or chelating properties.

The synthesis of such functionalized nanomaterials often involves a multi-step process. For example, iron oxide nanoparticles can be synthesized via a co-precipitation method, followed by coating with a silica (B1680970) layer. This silica shell can then be functionalized with an appropriate silane (B1218182) coupling agent, which is subsequently reacted with the desired organic molecule, such as this compound. researchgate.net

The presence of two amine groups with different reactivities (primary and secondary) in this compound could allow for a controlled, stepwise functionalization of nanomaterials, leading to more complex and well-defined nanostructures. These functionalized nanomaterials could find applications in areas such as targeted drug delivery, bio-imaging, and environmental remediation.

Functional Materials for Specific Research Objectives

Aqueous amine solutions are widely studied for the capture of carbon dioxide (CO2) from flue gas and other industrial sources. nih.gov Piperazine (B1678402) (PZ) is a well-known accelerator for CO2 absorption in these processes. researchgate.net The use of piperazine derivatives and blends has been investigated to improve the efficiency and reduce the drawbacks of conventional amine solvents. google.comresearchgate.net

N-(2-aminoethyl)piperazine (AEPZ), a compound structurally similar to this compound, has been identified as a promising candidate for CO2 capture. nih.govresearchgate.net Studies on AEPZ have shown that it possesses favorable kinetics for CO2 absorption. nih.gov The reaction between amines and CO2 typically proceeds through the formation of a zwitterion intermediate, which is then deprotonated by a base to form a carbamate (B1207046). researchgate.net The presence of both primary and secondary amine groups in AEPZ contributes to its reactivity towards CO2.

The table below presents kinetic data for CO2 absorption in aqueous AEPZ, which can serve as an estimate for the potential performance of this compound.

AmineConcentration (wt%)Temperature (K)Overall Rate Constant (mol/m²·s·kPa)Activation Energy (kJ/mol)
AEPZ103132.53 x 10⁻⁴-
AEPZ30--42.42

Data sourced from studies on N-(2-aminoethyl)piperazine (AEPZ) and is indicative of the potential performance of the structurally similar this compound. nih.gov

The development of new solvents with high CO2 absorption capacity and rate, as well as lower energy requirements for regeneration, is a key area of research for mitigating greenhouse gas emissions. ornl.govnih.gov

Piperidine and its derivatives have been extensively investigated for their antimicrobial properties. biomedpharmajournal.orgbiointerfaceresearch.comresearchgate.net The piperidine scaffold is a common feature in many biologically active compounds. By incorporating this compound into composite materials, it is possible to create surfaces or bulk materials with inherent antimicrobial activity.

A study on N'-alkyl-N-(2-aminoethyl)piperidines demonstrated that these compounds exhibit bacteriostatic and bactericidal effects against bacteria associated with dental plaque. nih.gov The antimicrobial activity was found to be dependent on the length of the alkyl chain attached to the primary amine. This suggests that the this compound core structure is a viable platform for developing antimicrobial agents.

When used as a building block in composites, this compound can be covalently bonded to a polymer matrix or other material components. This would prevent the leaching of the antimicrobial agent, leading to a more durable and long-lasting effect. Such antimicrobial composites could be used in a variety of applications, including medical devices, food packaging, and coatings for high-touch surfaces.

The mechanism of action of such amine-containing antimicrobial agents is often attributed to their ability to disrupt bacterial cell membranes. The cationic nature of the protonated amine groups can lead to electrostatic interactions with the negatively charged components of the cell membrane, ultimately causing cell lysis and death.

The table below shows the bacteriostatic activity of N'-alkyl-N-(2-aminoethyl)piperidines against Streptococcus mutans, highlighting the effect of the alkyl chain length.

CompoundAlkyl Chain LengthMinimum Inhibitory Concentration (µg/mL)
N'-Dodecyl-N-(2-aminoethyl)piperidine1212.5
N'-Tetradecyl-N-(2-aminoethyl)piperidine143.13
N'-Hexadecyl-N-(2-aminoethyl)piperidine166.25
N'-Octadecyl-N-(2-aminoethyl)piperidine1850

Data adapted from a study on N'-alkyl-N-(2-aminoethyl)piperidines. nih.gov

Supramolecular Chemistry Involving 4 2 Aminoethylamino Piperidine

Host-Guest Interactions

While specific host-guest studies involving 4-(2-Aminoethylamino)-piperidine as the host or guest are not extensively documented in publicly available research, the structural motifs of related piperidine (B6355638) derivatives provide insight into its potential capabilities. For instance, piperidine-based ligands have been explored for their ability to bind to various receptors, indicating their capacity for molecular recognition, a cornerstone of host-guest chemistry. The combination of the piperidine ring and the aminoethyl side chain in this compound offers distinct sites for interaction. The piperidine nitrogen can be protonated to interact with anionic guests, while the primary and secondary amines of the side chain can engage in hydrogen bonding with a variety of guest molecules.

The lipophilicity and polarity of piperidine derivatives are crucial factors in their host-guest chemistry. For example, studies on related 4-(2-aminoethyl)piperidine scaffolds have determined their logD7.4 values, which quantify their lipophilicity at physiological pH. nih.gov This property is critical for designing hosts that can function in different solvent environments and for predicting their affinity for specific guests.

Principles of Self-Assembly in Designing Supramolecular Structures

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures. The design of this compound, with its multiple coordination and hydrogen bonding sites, makes it an excellent candidate for directed self-assembly. In the presence of metal ions, the amino groups can act as chelating ligands, leading to the formation of discrete coordination complexes or extended coordination polymers.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Ion-Dipole)

Non-covalent interactions are the driving force behind the formation of supramolecular assemblies. In the context of this compound, hydrogen bonding is of paramount importance. The primary and secondary amine groups are excellent hydrogen bond donors, while the nitrogen atoms are potential acceptors. This allows for the formation of robust and directional hydrogen-bonded networks, which can dictate the packing of molecules in the solid state and the association of molecules in solution.

Ion-dipole interactions would also play a significant role, particularly when the piperidine nitrogen is protonated, forming a cation that can interact favorably with polar molecules or anions.

Table 1: Hydrogen Bond Interactions in a Related Nickel(II) Complex nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1A···Cl10.912.473.377(2)173
N1-H1B···O1W0.912.142.952(2)149
N2-H2···Cl10.912.353.253(2)171
O1W-H1W···Cl10.852.373.203(2)167
O1W-H2W···Cl10.852.353.191(2)170

Data from the crystal structure of bis[4-(2-aminoethyl)morpholine-κ²N,N′]diaquanickel(II) dichloride.

Design of Supramolecular Architectures (e.g., Coordination Cages)

Coordination cages are discrete, self-assembled, hollow supramolecular structures formed from metal ions and organic ligands. The design of these architectures relies on the precise control of the coordination geometry of the metal ion and the directionality of the ligand. While there are no specific reports of coordination cages constructed from this compound, its properties make it a suitable candidate for such applications.

By reacting this compound with appropriate metal precursors that have defined coordination preferences (e.g., square-planar Pd(II) or Pt(II) ions), it is conceivable to form discrete cage-like structures. The flexibility of the ethylamino chain and the piperidine ring would need to be carefully considered in the design process. The ability of the ligand to bridge between metal centers is key to forming closed, cage-like entities.

The general strategy for forming such cages often involves the use of ditopic ligands that can connect two metal centers. While this compound is a tridentate ligand, it could be functionalized to act as a ditopic linker. Alternatively, its coordination to a metal center could be controlled to leave reactive sites for further assembly. The synthesis of coordination polymers with related piperidine-containing ligands demonstrates the feasibility of creating extended networks, a step towards the rational design of more complex, discrete architectures like coordination cages. ub.edu

Q & A

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Adhere to FAIR data principles: document compound storage conditions (e.g., -20°C under argon), solvent stock preparation (DMSO concentration <0.1%), and assay protocols (e.g., CLSI guidelines). Use independent replication cohorts and share raw data via repositories like Zenodo .

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